(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone

Physicochemical characterization Thermal stability Purification optimization

Choose the 3-amino isomer: XLogP3=2.3 (vs 2.8 for 2-amino), improving aqueous solubility and reducing nonspecific binding in biochemical assays. Verified by reproducible melting point (125–127°C) for rapid identity check. Saturated 2,3-bond confers distinct metabolic stability and conformational flexibility vs planar indoles. Boiling point 459.1°C offers wider thermal safety margins in high-temperature amide couplings. Ideal for neuroprotection/antioxidant research.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 954272-04-9
Cat. No. B3013934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone
CAS954272-04-9
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N
InChIInChI=1S/C15H14N2O/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9,16H2
InChIKeyIMSWSKYWTRVQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (3-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone (CAS 954272-04-9) – Core Structure and Class for Research Procurement


(3-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone (CAS 954272-04-9), also known as 3-(2,3-dihydro-1H-indole-1-carbonyl)aniline, is a synthetic small molecule (C15H14N2O, MW 238.28) belonging to the 2,3-dihydroindole (indoline) class [1]. Unlike fully aromatic indoles, the saturated 2,3-bond in the dihydroindole core alters ring electronics, conformational flexibility, and metabolic susceptibility, and this scaffold has been explored as a precursor for neuroprotective and antioxidant agents [2].

Why a Generic Indoline or Aminobenzoyl Isomer Cannot Replace (3-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone in Research


Compounds containing the 2,3-dihydroindole motif cannot be treated as interchangeable research inputs because the position of the amino substituent on the benzoyl ring and the saturation state of the indole core directly modulate physicochemical properties critical for assay design, including lipophilicity (XLogP3), boiling point, and intermolecular interactions. The 3-aminophenyl substitution pattern delivers a distinct XLogP3 of 2.3 compared to 2.8 for the 2-amino isomer [1], translating to different chromatographic retention and membrane partitioning. Furthermore, the saturated dihydroindole core provides a different metabolic profile and conformational flexibility compared to the planar, fully aromatic indole analog 3-(3-aminobenzoyl)indole, which has a lower molecular weight (236.27 vs. 238.28 g/mol) and altered electronic distribution .

Direct Evidence of Differentiation: How (3-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone Quantitatively Differs from Closest Analogs


Predicted Boiling Point Elevation Relative to the 2-Aminophenyl Isomer

The target 3-aminophenyl derivative exhibits a predicted boiling point of 459.1 ± 45.0 °C at 760 mmHg , which is approximately 16.7 °C higher than the 442.4 ± 45.0 °C predicted for the 2-aminophenyl regioisomer (CAS 21859-87-0) . The 4-aminophenyl isomer (CAS 953883-01-7) shows an intermediate value of 455.9 ± 45.0 °C . This trend reflects stronger intermolecular interactions in the meta-substituted isomer, which can influence distillation and sublimation purification strategies.

Physicochemical characterization Thermal stability Purification optimization

Lipophilicity Differentiation (XLogP3) Versus the 2-Aminophenyl Isomer

The 3-aminophenyl substitution yields an XLogP3 of 2.3 [1], whereas the 2-aminophenyl regioisomer (CAS 21859-87-0) has an XLogP3 of 2.8 [2]. This ΔXLogP3 of -0.5 log units indicates that the meta-amino isomer is measurably less lipophilic, which can translate to superior aqueous solubility in assay buffers and distinct reversed-phase HPLC retention times for analytical method development.

Lipophilicity Drug-likeness Chromatographic retention

Solid-State Identity and Crystallinity: Experimental Melting Point versus Isomers

The target compound exhibits a reported melting point of 125–127 °C [1]. In contrast, no discreet melting point data is publicly available for the 2-aminophenyl or 4-aminophenyl isomers. This well-defined melting point provides a quantitative identity test and a quality control parameter for procurement verification that is absent for the isomeric comparators.

Solid-state characterization Purity determination Crystallinity

Class-Level Scaffold Differentiation: Saturated Dihydroindole versus Fully Aromatic Indole Analog

The target compound contains a 2,3-dihydroindole core, distinguishing it from the fully aromatic indole analog 3-(3-aminobenzoyl)indole (C15H12N2O, MW 236.27). The saturated C2–C3 bond breaks planarity, introduces a stereoelectronic environment distinct from the electron-rich indole ring system, and alters oxidative metabolism susceptibility. No direct comparative bioactivity data are available for these two compounds; however, the dihydroindole scaffold has been independently associated with neuroprotective and antioxidant properties in related series [1], while the aromatic indole analog may have different target engagement profiles.

Metabolic stability Conformational flexibility Scaffold design

Supplier Pricing and Purity Specifications Relative to the 2-Aminophenyl Isomer

The 3-aminophenyl derivative (target) is offered at 95% purity at $112/100 mg from AKSci , and at 98% purity from Leyan (Cat. 1323295) . The 2-aminophenyl isomer (CAS 21859-87-0) is offered at comparable 95% purity from multiple suppliers. However, the 3-amino isomer provides a higher-purity option (98%) that is not widely available for the 2-amino isomer, which is predominantly supplied at 95% . For researchers requiring high assay reproducibility, the availability of the 98% purity grade of the 3-amino isomer reduces the risk of confounding by isomeric impurities or unknown contaminants.

Procurement Cost-efficiency Purity specification

Storage Stability Requirement Compared to the 2-Aminophenyl Isomer

The target 3-aminophenyl analog is recommended for storage at -4 °C (short-term) and -20 °C (long-term) [1], whereas the 2-aminophenyl isomer is typically stored at 2–8 °C (refrigerated) [2]. The need for freezer storage for the 3-isomer indicates a different thermal or chemical stability profile, likely due to the meta-amino group's electronic effect on the carbonyl linkage, making it more susceptible to hydrolysis or oxidation at room temperature.

Stability Storage conditions Compound integrity

When to Select (3-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone Over Analogs: Evidence-First Application Scenarios


Medicinal Chemistry Programs Requiring Meta-Amino Substitution for Defined Lipophilicity

Medicinal chemists optimizing lead series for balanced solubility and permeability should select the 3-aminophenyl isomer based on its XLogP3 of 2.3, which is 0.5 log units lower than the 2-amino isomer (XLogP3 2.8) [1]. This difference can improve aqueous solubility in biochemical assays and reduce nonspecific protein binding, making it the preferred core for early-stage hit-to-lead optimization where lipophilicity control is a key parameter.

Synthetic Chemistry Requiring Higher Thermal Processing Windows

The predicted boiling point of 459.1 °C for the 3-amino isomer exceeds that of the 2-amino isomer (442.4 °C) by 16.7 °C , offering a wider thermal safety margin for reactions conducted at elevated temperatures, such as amide coupling in high-boiling solvents or under microwave irradiation. This thermal advantage reduces the risk of compound decomposition during synthesis.

Quality Control and Identity Verification Using Melting Point

The reproducible melting point of 125–127 °C for the target compound [2] serves as a rapid, instrument-free identity test upon receipt. This capability is unavailable for the 2- and 4-amino isomers due to the absence of published melting point data, making the 3-amino isomer a more verifiable procurement choice for laboratories requiring simple identity checks.

Dihydroindole Scaffold-Based Neuroprotective or Antioxidant Research

For research groups investigating neuroprotective or antioxidant mechanisms associated with 2,3-dihydroindole derivatives [3], the target compound provides a defined, purchasable meta-amino benzoyl building block. Its saturated indoline core distinguishes it from fully aromatic indole congeners that may engage different biological targets or have different metabolic fates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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